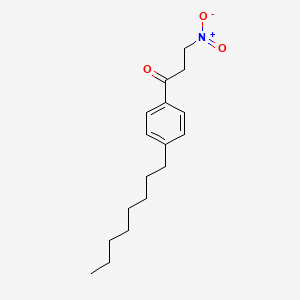

3-Nitro-1-(4-octylphenyl)propan-1-one

Descripción general

Descripción

3-Nitro-1-(4-octylphenyl)propan-1-one: is an organic compound with the molecular formula C17H25NO3 . It is a nitro ketone derivative, characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) attached to a phenyl ring substituted with an octyl chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one typically involves the nitration of 1-(4-octylphenyl)propan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in 3-Nitro-1-(4-octylphenyl)propan-1-one can undergo reduction reactions to form corresponding amines.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Amines: Formed through the reduction of the nitro group.

Alcohols: Formed through the reduction of the ketone group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry: 3-Nitro-1-(4-octylphenyl)propan-1-one is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used to study the effects of nitro and ketone groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, it is an intermediate in the synthesis of 1-Hydroxy-3-nitrodeamino Fingolimod, an impurity of Fingolimod, which is a novel immune modulator used in transplant medicine .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .

Mecanismo De Acción

The mechanism of action of 3-Nitro-1-(4-octylphenyl)propan-1-one involves its interaction with molecular targets through its nitro and ketone functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects on cellular functions .

Comparación Con Compuestos Similares

3-Nitro-1-phenylpropan-1-one: Lacks the octyl chain, making it less hydrophobic.

4-Octylphenylpropan-1-one: Lacks the nitro group, reducing its reactivity.

3-Nitro-1-(4-methylphenyl)propan-1-one: Contains a methyl group instead of an octyl chain, affecting its physical properties.

Uniqueness: 3-Nitro-1-(4-octylphenyl)propan-1-one is unique due to the presence of both a long hydrophobic octyl chain and a reactive nitro group. This combination of properties makes it versatile for various applications, from organic synthesis to potential therapeutic uses .

Actividad Biológica

3-Nitro-1-(4-octylphenyl)propan-1-one is a nitro-substituted compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and antitumoral properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 287.39 g/mol. The compound features a nitro group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. Research indicates that 3-nitro derivatives can exert their effects through the production of reactive intermediates upon reduction, leading to DNA damage in microbial cells.

Key Findings:

- Mechanism of Action : Nitro groups can generate toxic intermediates that bind covalently to DNA, causing cell death .

- Efficacy Against Microorganisms : Studies have shown that nitro compounds exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may be attributed to its ability to modulate cellular signaling pathways. Nitro fatty acids, similar in structure, have been shown to interact with proteins involved in inflammation.

Research Insights:

- Nitro Fatty Acids : These compounds can alter the function of proteins involved in inflammation, suggesting that 3-nitro compounds could play a role in reducing inflammatory responses .

- Potential Applications : The anti-inflammatory properties could be beneficial in treating conditions characterized by excessive inflammation.

Antitumoral Activity

The antitumoral effects of nitro-substituted compounds are of significant interest in cancer research. The hypoxic environment typical of tumors makes them susceptible to nitro compounds that can be activated under low oxygen conditions.

Research Highlights:

- Hypoxia-Activated Prodrugs : Nitro aromatic compounds like this compound may serve as prodrugs that become activated in hypoxic tumor environments, leading to selective cytotoxicity against cancer cells .

- Mechanisms of Action : The presence of nitro groups enhances the reactivity of certain heterocycles, potentially leading to improved antitumor activity .

Comparative Biological Activity Table

| Property | Description |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Pseudomonas aeruginosa through DNA damage. |

| Anti-inflammatory | Modulates inflammation-related protein functions; potential therapeutic applications. |

| Antitumoral | Hypoxia-selective activation; potential as a prodrug for targeted cancer therapy. |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study evaluated various nitro compounds' effectiveness against common bacterial strains. Results indicated that 3-nitro derivatives exhibited significant antimicrobial activity, particularly at lower concentrations.

-

Inflammation Modulation Research :

- Investigations into the effects of nitro fatty acids on inflammatory pathways suggested that similar mechanisms might be applicable to this compound, warranting further exploration in clinical settings.

-

Cancer Treatment Potential :

- Research focusing on hypoxia-targeted therapies highlighted the role of nitro compounds in selectively inducing apoptosis in tumor cells under low oxygen conditions.

Propiedades

IUPAC Name |

3-nitro-1-(4-octylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNSEIUIBRRLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.